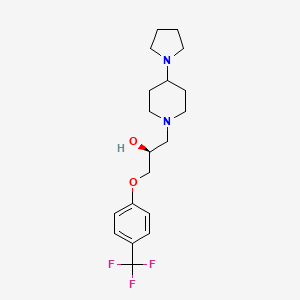
Twik-1/trek-1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Twik-1/trek-1-IN-3 is a compound known for its inhibitory effects on the TWIK-related potassium channel, specifically the TREK-1 channel. This compound is significant in the field of neuroscience due to its potential antidepressant properties and its role in modulating neuronal excitability .
Preparation Methods
The synthesis of Twik-1/trek-1-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functional group modification: Various functional groups are introduced to the core structure to enhance its activity and selectivity towards the TREK-1 channel.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Twik-1/trek-1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: Various substituents can be introduced into the molecule using reagents like halogens or alkyl groups under specific conditions.
Scientific Research Applications
Twik-1/trek-1-IN-3 has a wide range of applications in scientific research, particularly in the fields of:
Neuroscience: It is used to study the role of TREK-1 channels in neuronal excitability and neuroprotection.
Pharmacology: The compound is investigated for its potential antidepressant effects and its ability to modulate pain and anesthesia.
Cell Biology: Researchers use it to understand the mechanisms of ion channel regulation and their impact on cellular functions.
Mechanism of Action
The mechanism of action of Twik-1/trek-1-IN-3 involves its binding to the TREK-1 channel, inhibiting its activity. This inhibition leads to a decrease in potassium ion flow, which in turn affects the membrane potential and neuronal excitability. The compound interacts with specific molecular targets and pathways, including the modulation of intracellular signaling cascades .
Comparison with Similar Compounds
Twik-1/trek-1-IN-3 is unique in its high selectivity and potency towards the TREK-1 channel compared to other similar compounds. Some similar compounds include:
Fluoxetine: Known for its antidepressant effects, but with a different mechanism of action.
IstTx: A peptide that also inhibits the TREK-1 channel but with different binding characteristics and efficacy
This compound stands out due to its specific targeting of the TREK-1 channel and its potential therapeutic applications in treating depression and other neurological disorders.
Properties
Molecular Formula |
C19H27F3N2O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H27F3N2O2/c20-19(21,22)15-3-5-18(6-4-15)26-14-17(25)13-23-11-7-16(8-12-23)24-9-1-2-10-24/h3-6,16-17,25H,1-2,7-14H2/t17-/m0/s1 |
InChI Key |
CGWZNOCWGMKTOS-KRWDZBQOSA-N |
Isomeric SMILES |
C1CCN(C1)C2CCN(CC2)C[C@@H](COC3=CC=C(C=C3)C(F)(F)F)O |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


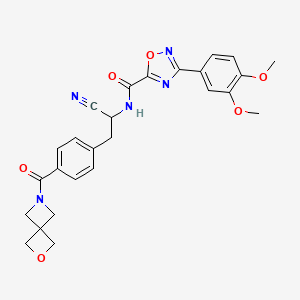
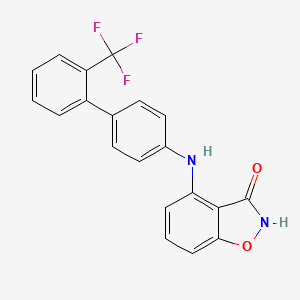
![N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide](/img/structure/B12372081.png)
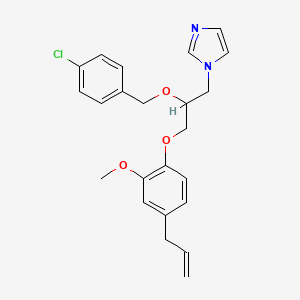
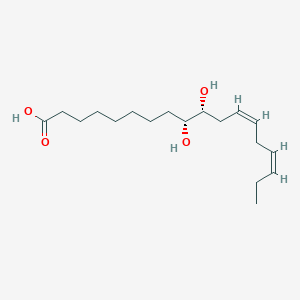
![cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)
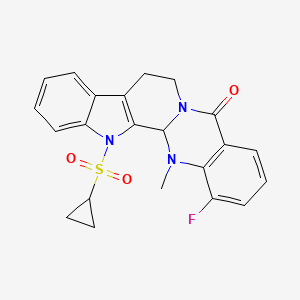

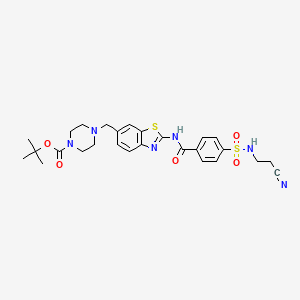
![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)
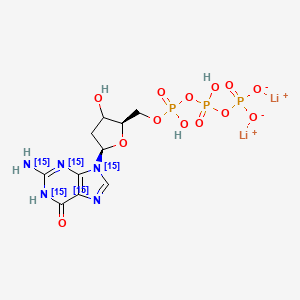
![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
